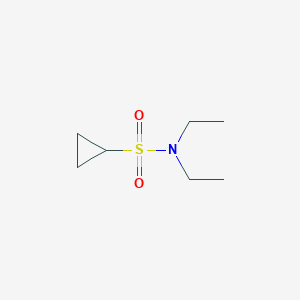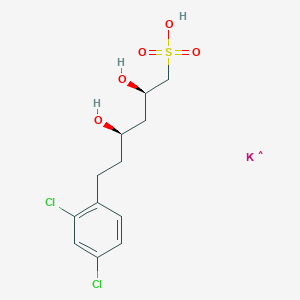
6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid, commonly known as sulfoxaflor, is a systemic insecticide used to control a wide range of pests in agricultural crops. It belongs to the class of sulfoximine insecticides and was first registered for use in the United States in 2013. Sulfoxaflor is known for its effectiveness against sap-feeding insects such as aphids, whiteflies, and mealybugs.
Mécanisme D'action
Sulfoxaflor works by binding to the nicotinic acetylcholine receptor in the nervous system of insects. This binding leads to the disruption of the normal functioning of the receptor, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the receptor, leading to its efficacy against a wide range of pests.
Effets Biochimiques Et Physiologiques
Sulfoxaflor has been found to have low toxicity to mammals and birds. However, it has been found to have high toxicity to aquatic organisms such as fish and crustaceans. Sulfoxaflor is rapidly metabolized in mammals, leading to its low toxicity. It has also been found to have a short half-life in soil, leading to its low persistence.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoxaflor has several advantages for use in lab experiments. It has a high degree of purity, making it easy to use and analyze. It also has a well-defined mechanism of action, making it easy to study its effects on insects. However, sulfoxaflor has some limitations for use in lab experiments. It has a high cost, making it difficult to use in large-scale experiments. It also has limited solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations of sulfoxaflor that are more effective and have lower toxicity to non-target organisms. Another area of research is the study of the impact of sulfoxaflor on pollinators such as bees and other beneficial insects. Finally, research is needed to determine the long-term effects of sulfoxaflor on the environment and human health.
Conclusion
Sulfoxaflor is a systemic insecticide used to control a wide range of pests in agricultural crops. It has a well-defined mechanism of action and has been extensively studied for its efficacy and safety. Sulfoxaflor has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on sulfoxaflor, including the development of new formulations and the study of its impact on pollinators and the environment.
Méthodes De Synthèse
The synthesis of sulfoxaflor involves the reaction of 2,4-dichlorobenzonitrile with 2,2-dimethyl-3-(2-hydroxyethylidene) cyclopropanecarboxylic acid in the presence of a base. The resulting product is then treated with sodium sulfite to form the sodium salt of sulfoxaflor. The final step involves the acidification of the sodium salt to obtain sulfoxaflor as a white crystalline solid.
Applications De Recherche Scientifique
Sulfoxaflor has been extensively studied for its efficacy against various pests in agricultural crops. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and mealybugs. Sulfoxaflor works by disrupting the nervous system of insects, leading to paralysis and death. It has also been found to have a low impact on non-target organisms such as bees and other beneficial insects.
Propriétés
Numéro CAS |
141263-69-6 |
|---|---|
Nom du produit |
6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid |
Formule moléculaire |
C12H16Cl2KO5S |
Poids moléculaire |
382.3 g/mol |
InChI |
InChI=1S/C12H16Cl2O5S.K/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19;/h1,3,5,10-11,15-16H,2,4,6-7H2,(H,17,18,19);/t10-,11-;/m1./s1 |
Clé InChI |
PHLQGCATGWTWPZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CS(=O)(=O)O)O)O.[K] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CS(=O)(=O)O)O)O.[K] |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CS(=O)(=O)O)O)O.[K] |
Synonymes |
6-(2,4-dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid 6-(2,4-dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid, monopotassium salt DCPHHS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



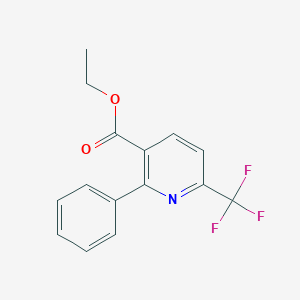
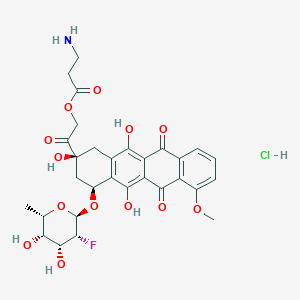
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
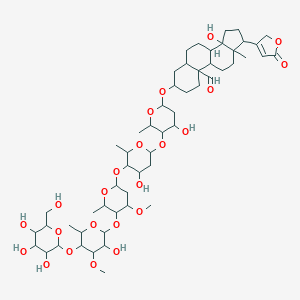
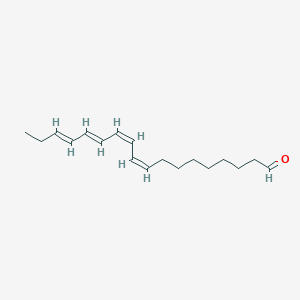
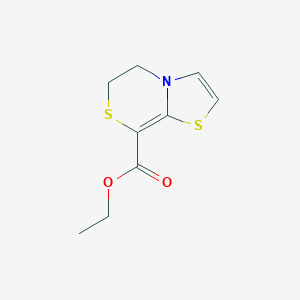
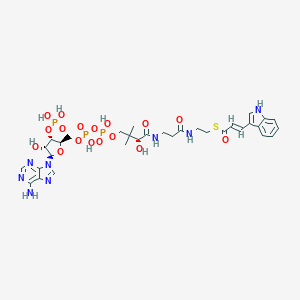
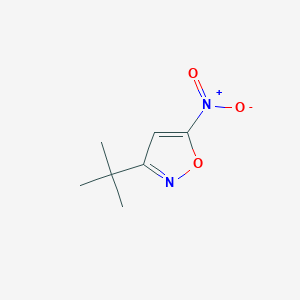
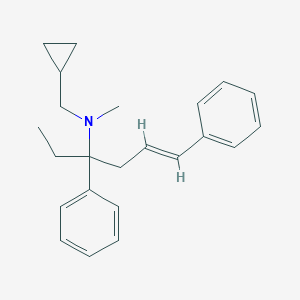
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
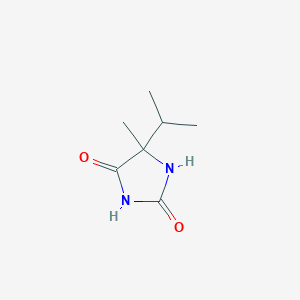
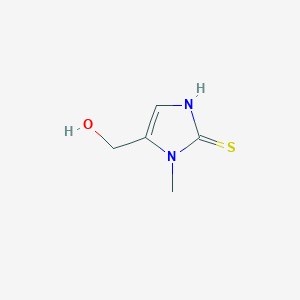
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
